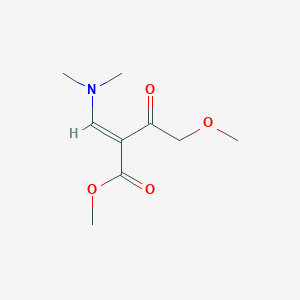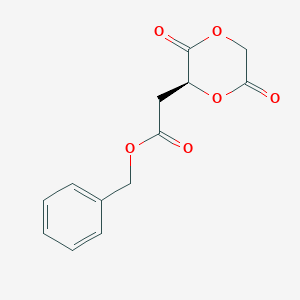![molecular formula C30H36O6SSi B13052564 [(3R,5S)-5-[[tert-butyl(diphenyl)silyl]oxymethyl]-1-oxothiolan-3-yl] 2,4-dimethoxybenzoate](/img/structure/B13052564.png)
[(3R,5S)-5-[[tert-butyl(diphenyl)silyl]oxymethyl]-1-oxothiolan-3-yl] 2,4-dimethoxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(3R,5S)-5-[[tert-butyl(diphenyl)silyl]oxymethyl]-1-oxothiolan-3-yl] 2,4-dimethoxybenzoate is a complex organic compound with potential applications in various fields of chemistry, biology, and medicine. This compound features a thiolane ring, a benzoate ester, and a tert-butyl(diphenyl)silyl protecting group, making it an interesting subject for synthetic and mechanistic studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(3R,5S)-5-[[tert-butyl(diphenyl)silyl]oxymethyl]-1-oxothiolan-3-yl] 2,4-dimethoxybenzoate typically involves multiple steps:
Formation of the Thiolane Ring: The thiolane ring can be synthesized through a cyclization reaction involving a suitable dithiol and an electrophile.
Introduction of the Benzoate Ester: The esterification of the thiolane ring with 2,4-dimethoxybenzoic acid is achieved using standard esterification techniques, such as the use of a coupling reagent like DCC (dicyclohexylcarbodiimide) in the presence of a catalyst like DMAP (4-dimethylaminopyridine).
Protection with tert-butyl(diphenyl)silyl Group: The final step involves the protection of the hydroxyl group with tert-butyl(diphenyl)silyl chloride in the presence of a base like imidazole.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, continuous flow reactors, and rigorous purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The thiolane ring can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The tert-butyl(diphenyl)silyl protecting group can be removed under acidic conditions, such as treatment with tetrabutylammonium fluoride (TBAF).
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in dry ether at low temperatures.
Substitution: TBAF in tetrahydrofuran (THF) at room temperature.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohol.
Substitution: Removal of the silyl protecting group to yield the free hydroxyl compound.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [(3R,5S)-5-[[tert-butyl(diphenyl)silyl]oxymethyl]-1-oxothiolan-3-yl] 2,4-dimethoxybenzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group transformations, making it valuable in synthetic organic chemistry.
Biology
In biological research, this compound can be used as a probe to study enzyme mechanisms and interactions. The thiolane ring and benzoate ester moieties can interact with biological macromolecules, providing insights into their function and structure.
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications. The presence of the thiolane ring and benzoate ester could impart biological activity, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of [(3R,5S)-5-[[tert-butyl(diphenyl)silyl]oxymethyl]-1-oxothiolan-3-yl] 2,4-dimethoxybenzoate involves its interaction with specific molecular targets. The thiolane ring can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The benzoate ester can undergo hydrolysis, releasing the active thiolane moiety, which can then interact with its target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- [(3R,5S)-5-[[tert-butyl(diphenyl)silyl]oxymethyl]-1-oxothiolan-3-yl] benzoate
- [(3R,5S)-5-[[tert-butyl(diphenyl)silyl]oxymethyl]-1-oxothiolan-3-yl] 4-methoxybenzoate
Uniqueness
[(3R,5S)-5-[[tert-butyl(diphenyl)silyl]oxymethyl]-1-oxothiolan-3-yl] 2,4-dimethoxybenzoate is unique due to the presence of both the thiolane ring and the 2,4-dimethoxybenzoate ester. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C30H36O6SSi |
|---|---|
Molekulargewicht |
552.8 g/mol |
IUPAC-Name |
[(3R,5S)-5-[[tert-butyl(diphenyl)silyl]oxymethyl]-1-oxothiolan-3-yl] 2,4-dimethoxybenzoate |
InChI |
InChI=1S/C30H36O6SSi/c1-30(2,3)38(25-12-8-6-9-13-25,26-14-10-7-11-15-26)35-20-24-18-23(21-37(24)32)36-29(31)27-17-16-22(33-4)19-28(27)34-5/h6-17,19,23-24H,18,20-21H2,1-5H3/t23-,24+,37?/m1/s1 |
InChI-Schlüssel |
SJOLEJUQAAQNDC-BLWFJGOFSA-N |
Isomerische SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC[C@@H]3C[C@H](CS3=O)OC(=O)C4=C(C=C(C=C4)OC)OC |
Kanonische SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC3CC(CS3=O)OC(=O)C4=C(C=C(C=C4)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(Piperidin-3-YL)-3,4-dihydro-2H-benzo[E][1,3]oxazin-2-one hcl](/img/structure/B13052505.png)
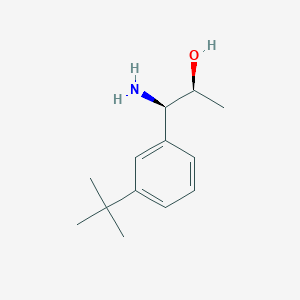

![Racemic-(2R,5R)-Tert-Butyl 2-(Iodomethyl)-1,7-Dioxa-10-Azaspiro[4.6]Undecane-10-Carboxylate](/img/structure/B13052522.png)
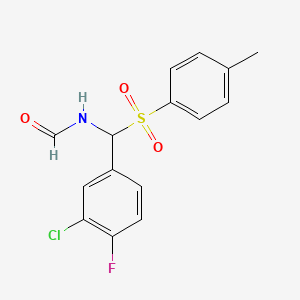

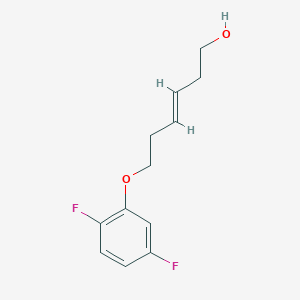
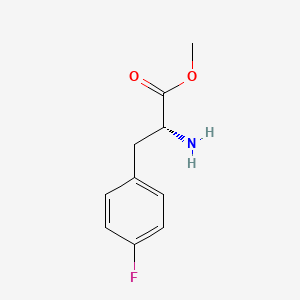

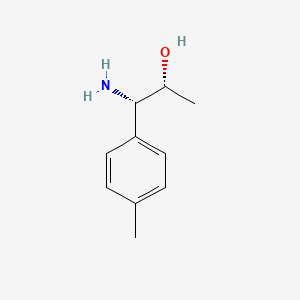
![3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-6H-pyrazolo[4,3-c]pyridazin-6-one](/img/structure/B13052558.png)
